Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate is an organic compound that features a pyridine ring substituted with a bromine atom and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate typically involves the reaction of 4-bromopyridine with di-tert-butyl dicarbonate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the pyridine ring or the tert-butyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyridine ring.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include reduced forms of the original compound with modified functional groups.
Scientific Research Applications
Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate involves its interaction with specific molecular targets. The bromine atom and the tert-butyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 2,6-Di-tert-butyl-4-methylpyridine
Uniqueness
Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H23BrN2O4 |
---|---|
Molecular Weight |
387.27 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromopyridin-2-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)10-12-9-11(17)7-8-18-12/h7-9H,10H2,1-6H3 |
InChI Key |
NFJAHCGFDQWTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=NC=CC(=C1)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.